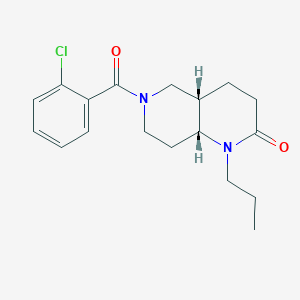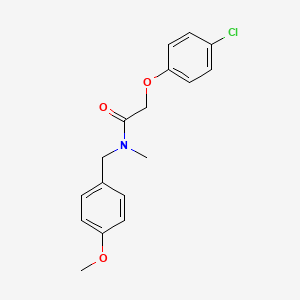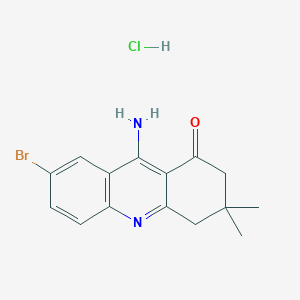
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as NPC-15, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. NPC-15 is a member of the naphthyridinone family of compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit potent antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. This compound has also been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one for lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, which may have important implications for the development of new cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
Future Directions
There are several potential future directions for research on (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, the antimicrobial and anti-inflammatory properties of this compound may have important implications for the development of new treatments for infectious and inflammatory diseases.
Synthesis Methods
The synthesis of (4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one involves a multistep process that starts with the reaction of 2-chlorobenzoyl chloride with 1,5-diaminopentane to yield the intermediate 1-(2-chlorobenzoyl)-5-(4-chlorophenyl)-1,5-diazacyclooctane. This intermediate is then subjected to a series of reactions, including cyclization and reduction, to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
(4aS*,8aR*)-6-(2-chlorobenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the primary areas of research has been in the field of cancer therapy. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to enhance the efficacy of commonly used chemotherapy drugs, such as doxorubicin and cisplatin.
properties
IUPAC Name |
(4aS,8aR)-6-(2-chlorobenzoyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c1-2-10-21-16-9-11-20(12-13(16)7-8-17(21)22)18(23)14-5-3-4-6-15(14)19/h3-6,13,16H,2,7-12H2,1H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZWJRRCGCPBW-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-oxo-L-prolinamide](/img/structure/B5418094.png)
![N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5418104.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5418113.png)

![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)

![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)